Home > Products > Screening Compounds P124523 > 8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 160088-43-7

8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3013160
CAS Number: 160088-43-7
Molecular Formula: C14H15N5O3
Molecular Weight: 301.306
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Caffeine

Compound Description: Caffeine (1,3,7-trimethylxanthine) is a widely consumed stimulant found in coffee, tea, and other beverages. It acts as an antagonist at adenosine receptors, particularly the A2A subtype []. Research indicates caffeine consumption might be linked to a reduced risk of developing Parkinson's disease [].

SCH 58261

Compound Description: SCH 58261 (7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine) is a potent and selective A2A adenosine receptor antagonist []. Studies demonstrate that SCH 58261 exhibits neuroprotective effects in animal models of Parkinson's disease, similar to caffeine [].

3,7-Dimethyl-1-propargylxanthine (DMPX)

Compound Description: DMPX is an A2A adenosine receptor antagonist with potential neuroprotective properties []. Similar to caffeine and SCH 58261, DMPX has shown efficacy in attenuating the dopaminergic deficits observed in the MPTP model of Parkinson's disease [].

KW-6002

Compound Description: KW-6002, also known as Istradefylline ((E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione), is another selective A2A adenosine receptor antagonist []. It has shown promise in treating Parkinson's disease by improving motor function in patients [].

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Compound Description: DPCPX is a selective adenosine A1 receptor antagonist []. Unlike the other related compounds, DPCPX does not show efficacy in attenuating MPTP toxicity, suggesting that the neuroprotective effects observed with caffeine and the A2A antagonists are specific to the A2A receptor subtype [].

8-Amino-7-(4-morpholinobutyl)theophylline (III) []

Compound Description: This compound is a theophylline derivative characterized by a morpholinobutyl substituent at the 7-position and an amino group at the 8-position of the theophylline core. The molecule adopts a specific conformation influenced by intramolecular hydrogen bonding and exhibits intermolecular hydrogen bonding patterns in its crystal structure [].

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline (I) []

Compound Description: This compound is another theophylline derivative, closely related to compound III. It features a hydroxy-morpholinopropyl substituent at the 7-position and an amino group at the 8-position of the theophylline core. Similar to compound III, its structure is stabilized by a network of intermolecular hydrogen bonds [].

R[+]-8-([1-[3,4-dimethoxyphenyl]-2-hydroxyethyl]amino)-3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492) []

Compound Description: MKS-492 is a potent inhibitor of type III cyclic nucleotide phosphodiesterase, exhibiting inhibitory effects on antigen-induced bronchoconstriction and allergic reactions []. It shows potential as an anti-inflammatory agent [].

8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline []

Compound Description: This theophylline derivative features a benzylamino group at the 8-position and a complex substituent at the 7-position, incorporating piperazine and hydroxyl groups []. The molecule exhibits specific conformational preferences and engages in a network of intermolecular hydrogen bonds [].

Purine-2,6-dione, 8-(3-Ethoxypropylamino)-1,3-dimethyl-3, 9-dihydro- []

Compound Description: This compound, identified through GC-MS analysis of Senna siamea leaf extract, represents a purine-2,6-dione derivative with an 8-(3-ethoxypropylamino) substituent. Its presence in the plant extract suggests potential biological activity, although its specific properties remain to be elucidated [].

Overview

8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is notable for its potential pharmacological applications, particularly in the realm of neuropharmacology and medicinal chemistry. The presence of a methoxyphenyl group and the dimethyl substitution on the purine ring contribute to its unique properties and biological activity.

Source: The compound can be synthesized through various chemical methods involving purine derivatives and aromatic amines. Its structural characteristics can be analyzed through techniques like X-ray crystallography and NMR spectroscopy.

Classification: This compound is classified as a purine derivative and is part of a broader category of heterocyclic compounds that contain nitrogen atoms in their ring structure. It is also recognized for its potential as a bioactive molecule, making it of interest in pharmaceutical research.

Synthesis Analysis

The synthesis of 8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the reaction of 4-methoxyaniline with suitable purine derivatives.

Methods:

  1. Reflux Method: A common approach involves refluxing 4-methoxyaniline with a purine precursor in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  2. Base-Catalyzed Reaction: The reaction may also require a base, such as potassium carbonate, to facilitate the nucleophilic attack on the purine ring.

Technical Details:

  • Reaction conditions (temperature, time) must be optimized to achieve high yields.
  • Purification typically involves recrystallization or chromatography to isolate the desired product.
Molecular Structure Analysis

The molecular formula for 8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is C12H14N4O3C_{12}H_{14}N_{4}O_{3}, with a molecular weight of approximately 250.27 g/mol.

Structure Data

  • Molecular Geometry: The structure features a fused ring system characteristic of purines.
  • Functional Groups: It contains an amino group (-NH2) and a methoxy group (-OCH3), which influence its reactivity and solubility.

The compound's three-dimensional conformation can be elucidated using computational chemistry methods or X-ray crystallography.

Chemical Reactions Analysis

8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions:

  1. Substitution Reactions: The amino group may undergo electrophilic aromatic substitution, allowing for further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the methoxy group can be hydrolyzed to yield phenolic compounds.
  3. Oxidation Reactions: The compound can be oxidized to form various derivatives that may exhibit enhanced biological activity.

Each reaction type requires specific conditions and reagents to ensure selectivity and yield.

Mechanism of Action

The mechanism of action for 8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is primarily linked to its interaction with neurotransmitter systems in the brain:

  1. Receptor Interaction: It is hypothesized that this compound may act as an antagonist or modulator at certain serotonin receptors (5-HT receptors), influencing mood and anxiety pathways.
  2. Inhibition of Enzymes: The purine structure allows it to inhibit enzymes involved in nucleotide metabolism, potentially affecting cellular signaling pathways.

Data from pharmacological studies would further elucidate these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting point data may vary; typical ranges are between 138 °C - 140 °C depending on purity.

Chemical Properties

  • Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant Data

The density, boiling point, and other physical constants can be determined through experimental measurements or sourced from literature values.

Applications

8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific uses:

  1. Pharmaceutical Research: Investigated for its potential use in treating neurological disorders due to its receptor modulation capabilities.
  2. Biochemical Studies: Used as a tool compound in studies examining purine metabolism and signaling pathways.
  3. Synthetic Intermediates: Serves as a precursor for synthesizing more complex pharmaceutical agents.

This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts aimed at drug discovery and development.

Synthetic Methodologies for 8-Substituted Purine-2,6-dione Derivatives

Alkylation Strategies for N-Methylation and Side-Chain Functionalization

Alkylation at the N1 and N3 positions of the purine-2,6-dione core is essential for synthesizing 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione scaffolds. The Mitsunobu reaction enables regioselective N9-alkylation under mild conditions, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to activate alcohols for nucleophilic displacement by purine nitrogen. This method achieves yields of 85–92% with minimal N7-alkylation byproducts when using primary aliphatic alcohols [8]. For direct N-methylation, alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF or acetonitrile, with inorganic bases (K₂CO₃ or Cs₂CO₃), selectively functionalize N1/N3 positions. Optimization studies indicate that Cs₂CO₃ enhances methylation efficiency (95% yield) due to its superior solubility and mild basicity, preventing O-alkylation side reactions [9].

Table 1: Alkylation Methods for Purine-2,6-dione N-Functionalization

Alkylating AgentBaseSolventTemperatureYield (%)Selectivity
CH₃ICs₂CO₃CH₃CN25°C95%N1/N3 > N7
CH₃IK₂CO₃DMF60°C78%N1/N3 dominant
(Mitsunobu) R-OHPPh₃/DEADTHF0°C → 25°C85–92%N9-specific
BrCH₂CH₂BrK₂CO₃AcetoneReflux70%N7 major (unoptimized)

Side-chain engineering employs bifunctional alkylators (e.g., 1,2-dibromoethane) for linker attachment. Under sonication, K₂CO₃-mediated alkylation at N9 achieves 70% yield, though selectivity requires careful stoichiometric control to avoid di-quaternization [8]. Microwave assistance (100°C, 30 min) further accelerates these reactions, improving purity by reducing degradation.

Nucleophilic Substitution at the 8-Position: Amine vs. Alkoxy Modifications

The 8-position of 1,3-dimethylxanthine derivatives undergoes nucleophilic substitution via aromatic nucleophilic substitution (SNAr) due to electron withdrawal by the dione system. 8-Chlorotheophylline serves as the universal precursor, where chloride displacement with p-anisidine (4-methoxyaniline) exemplifies amine functionalization. Reactions in ethanol or DMF at 80–100°C, with catalytic triethylamine (TEA), afford 8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in 74–82% yield after 12–24 hours [5] [10]. Primary amines (aliphatic or aromatic) exhibit higher nucleophilicity than alkoxides, reducing side-product formation.

Alkoxy modifications require harsher conditions: sodium methoxide in anhydrous DMF at 120°C achieves only 40–50% conversion due to inferior leaving-group aptitude and competing hydrolysis [4]. Electronic effects critically influence reactivity: electron-rich amines (e.g., p-anisidine) react faster than electron-deficient analogs (e.g., 4-nitroaniline) because the transition state benefits from amine lone-pair donation into the electron-deficient purine ring.

Table 2: SNAr at Purine C8: Amine vs. Alkoxy Nucleophiles

NucleophileSolventBaseTemperatureTime (h)Yield (%)
4-MethoxyanilineEtOHTEA80°C1282%
4-MethoxyanilineDMFNone100°C892%
4-ChloroanilineEtOHTEA80°C2468%
Sodium methoxideDMFNone120°C2445%
PhenolDMSOK₂CO₃130°C3630%

Long-chain arylpiperazines attached via 8-aminopurine derivatives demonstrate enhanced bioactivity. A four-carbon linker between the purine and piperazine maximizes 5-HT receptor affinity, validated by structure-activity relationship (SAR) studies [4]. Microwave-assisted SNAr reduces reaction times to 1–2 hours while maintaining yields >85% [10].

Regioselective Synthesis of 7-Arylalkyl/7-Alkyl Analogues

Regioselectivity between N7 and N9 positions is governed by steric and electronic factors. 7-Substituted isomers form preferentially with bulky electrophiles (e.g., benzyl bromide or allyl bromide) under kinetic control. In DMF with Cs₂CO₃, 7-benzyl-1,3-dimethylpurine-2,6-dione predominates (N7:N9 = 8:1) at 25°C due to lower steric hindrance at N7 [9]. Thermodynamic control (elevated temperatures or prolonged reactions) favors N9-alkylation, as this position is intrinsically more nucleophilic in polar solvents [2].

Protecting-group strategies enable precise differentiation. The tetrahydropyranyl (THP) group shields N9 during C6/C8 functionalization, permitting selective 7-alkylation. Subsequent acid-catalyzed deprotection (HCl/MeOH) reveals N9 for further modification. This approach achieves >95% regiopurity for 7-arylalkyl derivatives [8].

Table 3: Regioselectivity in 7- vs. 9-Substituted Purines

ElectrophileBaseSolventTemperatureN7:N9 RatioMajor Isomer Yield
Benzyl bromideCs₂CO₃DMF25°C8:178% (N7)
Allyl bromideK₂CO₃Acetone60°C6:175% (N7)
Propargyl bromideCs₂CO₃CH₃CN0°C1:381% (N9)
tert-Butyl bromideNo reaction

Ultrasound irradiation enhances regioselectivity and efficiency. For example, N7-benzylation under ultrasound (40 kHz) completes in 30 minutes with an N7:N9 ratio of 12:1, attributed to improved mass transfer and reduced side reactions [9]. Adamantane-based electrophiles exhibit exceptional N9 selectivity due to extreme steric demand, enabling kinase-targeted purine libraries [7].

Solvent Systems and Catalytic Optimization for Purine Core Assembly

Solvent polarity critically influences purine cyclization and substitution kinetics. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitate SNAr at C8 (e.g., amination) by stabilizing the anionic Meisenheimer complex through solvation. By contrast, protic solvents (ethanol, isopropanol) are optimal for alkylation, as they enhance nucleophilicity of purine nitrogens while suppressing over-alkylation [8] [10].

Catalytic systems markedly improve efficiency:

  • Copper(I) iodide (CuI) accelerates azide-alkyne cycloadditions (CuAAC) on purine C8-alkynes, yielding triazole conjugates in >90% yield within 2 hours [8].
  • Palladium catalysts (e.g., Pd(PPh₃)₄) enable Stille couplings at C8-iodopurines with aryl stannanes, affording biaryl purines in 60–75% yield [8].
  • Phase-transfer catalysts (tetrabutylammonium bromide, TBAB) improve alkylation regioselectivity in biphasic water/organic systems by shuttling anions to the organic phase [9].

Green solvent alternatives—such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME)—offer comparable efficacy to DMF in SNAr reactions with improved environmental profiles. For example, 8-(4-methoxyanilino) purine synthesis in 2-MeTHF at 90°C achieves 80% yield, avoiding traditional solvents' toxicity [10].

Microwave irradiation universally enhances reaction efficiency: cyclocondensation, alkylation, and amination protocols see 3–5-fold rate increases and 10–15% yield improvements under controlled microwave conditions (100–150 W, 80–120°C) [7] [10].

Properties

CAS Number

160088-43-7

Product Name

8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-(4-methoxyanilino)-1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C14H15N5O3

Molecular Weight

301.306

InChI

InChI=1S/C14H15N5O3/c1-18-11-10(12(20)19(2)14(18)21)16-13(17-11)15-8-4-6-9(22-3)7-5-8/h4-7H,1-3H3,(H2,15,16,17)

InChI Key

RICCWHOMSSUHEU-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=C(C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.